4-(2,1,3-benzothiadiazole-4-sulfonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione
Description
4-(2,1,3-Benzothiadiazole-4-sulfonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione is a heterocyclic compound featuring a 1lambda6,4-thiazepane-1,1-dione core substituted with a 2,1,3-benzothiadiazole-4-sulfonyl group at position 4 and a thiophen-2-yl moiety at position 5. This compound belongs to a broader class of 1lambda6,4-thiazepane-1,1-dione derivatives, which are increasingly studied for their pharmacological and optoelectronic applications.
Properties
IUPAC Name |
4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-7-thiophen-2-yl-1,4-thiazepane 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S4/c19-25(20)10-8-18(7-6-13(25)12-4-2-9-23-12)26(21,22)14-5-1-3-11-15(14)17-24-16-11/h1-5,9,13H,6-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIAIYRQZYHOEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)S(=O)(=O)C3=CC=CC4=NSN=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,1,3-benzothiadiazole-4-sulfonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzothiadiazole moiety: This can be achieved by reacting o-phenylenediamine with sulfur and nitrous acid.
Sulfonylation: The benzothiadiazole is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.
Formation of the thiazepane ring: This involves the reaction of the sulfonylated benzothiadiazole with a thiophene derivative under basic conditions to form the thiazepane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(2,1,3-benzothiadiazole-4-sulfonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzothiadiazole moiety can be reduced to form dihydrobenzothiadiazole derivatives.
Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzothiadiazole derivatives.
Substitution: Various substituted benzothiadiazole derivatives.
Scientific Research Applications
4-(2,1,3-benzothiadiazole-4-sulfonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4-(2,1,3-benzothiadiazole-4-sulfonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione depends on its specific application:
Antimicrobial Activity: It may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways.
Organic Electronics: It functions as a semiconductor material, facilitating the transport of electrons or holes in electronic devices.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs.
- Thiophene vs. Aryl Groups : The thiophen-2-yl group at position 7 enables π-π stacking and charge transport, similar to phenyl substituents in , but with distinct electronic properties due to sulfur’s polarizability.
Biological Activity
The compound 4-(2,1,3-benzothiadiazole-4-sulfonyl)-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione is a complex organic molecule that has drawn attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that combines a benzothiadiazole moiety with a thiazepane ring. This configuration is believed to contribute significantly to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₉N₃O₃S₃ |
| Molecular Weight | 325.42 g/mol |
| Solubility | Soluble in DMSO and methanol |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays conducted on various cancer cell lines have demonstrated significant cytotoxic effects. For instance:
- Cell Lines Tested : The compound was evaluated against leukemia, melanoma, lung cancer, colon cancer, and breast cancer cell lines.
- Results : The compound exhibited IC50 values in the low micromolar range across these cell lines, indicating potent anticancer activity.
A notable study indicated that the compound's mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Antimicrobial Activity
The antimicrobial properties of the compound have also been investigated. Preliminary results suggest that it possesses activity against several bacterial strains:
- Tested Strains : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
- Results : The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against these pathogens.
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonyl group enhances binding affinity to target enzymes involved in cancer progression and bacterial metabolism.
- Receptor Interaction : The compound may modulate receptor activities associated with cell proliferation and survival pathways.
Case Study 1: Anticancer Screening
In a study conducted by the National Cancer Institute (NCI), several derivatives of thiazolidinones were synthesized and screened for anticancer activity. Among these derivatives, compounds similar to our target showed promising results in inhibiting tumor growth in vivo models .
Case Study 2: Antimicrobial Testing
A comparative study evaluated the antimicrobial effects of various benzothiadiazole derivatives. The results indicated that those with similar structural features to our compound exhibited enhanced antibacterial properties compared to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
